4-(Chloromethyl)pyridine

Description

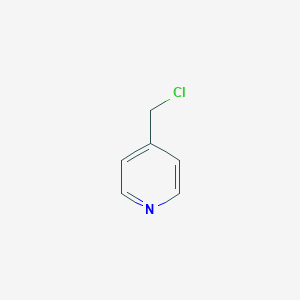

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIYCIBURCPKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275730 | |

| Record name | 4-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10445-91-7 | |

| Record name | 4-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of Synthetic Methodologies for 4 Chloromethyl Pyridine

Direct Chlorination Routes to 4-(Chloromethyl)pyridine Derivatives

Direct chlorination involves the substitution of a hydrogen atom on the methyl group of 4-methylpyridine (B42270) with a chlorine atom. This process can be challenging due to the potential for chlorination on the pyridine (B92270) ring itself or over-chlorination of the methyl group.

Chlorination of Alkylpyridines: Regioselective Considerations

The site-selectivity of chlorination on alkylpyridines is highly dependent on the position of the alkyl group on the pyridine ring, which dictates the most favorable reaction pathway. nih.govresearchgate.net The functionalization of the heterobenzylic C(sp³)–H bonds of alkylpyridines presents challenges due to the basicity of the ring nitrogen and the differing reactivity at various positions. researchgate.net

For 2- and 4-alkylpyridines, including 4-methylpyridine, polar chlorination pathways are often favored. nih.govresearchgate.net This is because the formation of charged intermediates at the heterobenzylic position is stabilized by resonance. The nitrogen atom can participate in delocalizing the charge, making the C-H bonds of the methyl group at the 4-position more susceptible to polar, rather than radical, reaction mechanisms. nih.govresearchgate.net In contrast, 3-alkylpyridines lack this resonance stabilization and are therefore more amenable to radical-based chlorination. researchgate.net

Research has shown that different chlorinating agents exhibit different regioselectivities. For instance, in polar chlorination methods, N-chlorosuccinimide (NCS) has been found to provide better results for 4-alkylpyridines, whereas trichloroisocyanuric acid (TCCA) is more effective for 2-alkylpyridines. nih.gov

Radical Initiated Chlorination Pathways

Radical chlorination offers a direct route to functionalize the side-chain of alkylpyridines. This pathway involves the generation of chlorine radicals, which then abstract a hydrogen atom from the methyl group, followed by reaction with a chlorine source. google.com

This process is typically initiated by radical initiators, such as aliphatic azo-compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO), often under thermal or photochemical conditions. google.com The chlorination of picoline is a free-radical reaction that, under the influence of an initiator, typically occurs on the methyl group with a low probability of substitution on the parent nucleus. google.com

For example, the radical chlorination of 2-chloro-4-methylpyridine (B103993) using chlorine gas and AIBN demonstrates the formation of a mixture of chlorinated products. The distribution of these products highlights the challenge of controlling the extent of chlorination. google.com

Table 1: Product Distribution in the Radical Chlorination of 2-Chloro-4-methylpyridine

| Compound | Percentage in Product Mixture (%) |

|---|---|

| 2-chloro-4-methylpyridine (unreacted) | 19.2 |

| 2-chloro-4-monochloromethylpyridine | 62.5 |

| 2-chloro-4-dichloromethylpyridine | 16.5 |

| 2-chloro-4-trichloromethylpyridine | 0.4 |

Data sourced from patent EP0557967A1, detailing the side-chain chlorination of 2-chloro-methylpyridine. google.com

Optimization of Chlorination Reaction Parameters

To achieve high yield and selectivity for the desired this compound, careful optimization of reaction parameters is essential.

Temperature is a critical parameter that significantly influences the selectivity of chlorination. In vapor-phase chlorination processes, a two-stage temperature profile has been shown to improve selectivity. google.com This involves passing the vaporized pyridine compound, chlorine, and an inert gas through a first reaction zone with a "hot spot" controlled at a high temperature (approximately 350°C to 500°C), followed by a second reaction zone at a lower temperature (below 340°C). google.com

At hot spot temperatures between 360°C and 400°C, selectivities for 2-chloropyridine (B119429) were reported to be between 90% and 100%, with good conversion rates. google.com However, temperatures substantially above 500°C can lead to very low yields of the desired product, while temperatures below 360°C result in poor conversions. google.com In other studies, maintaining the reactor at 250°C to 450°C was found to give high selectivity, with temperatures above this range leading to over-chlorination and the formation of by-products like pentachloropyridine. epo.org Conversely, some research indicates that for certain processes, a higher reaction temperature can increase the proportion of the desired mono-chlorinated material in the product mixture. google.com

The molar ratio of the chlorinating agent to the alkylpyridine substrate is crucial for controlling the degree of chlorination and preventing the formation of undesired di- and trichloromethyl byproducts. epo.org Using stoichiometric amounts of a chlorinating agent like trichloroisocyanuric acid has been shown to result in selective monochlorination of the alkyl side chain. google.com

In gas-phase processes, the molar ratio of chlorine to the picoline reactant can range from 2:1 to 40:1. epo.org The specific ratio is chosen to ensure the desired chlorination is achieved at a suitable reaction rate without creating issues with recycling excess chlorine. epo.org For the chlorination of picolines via a radical reaction, a chlorine to picoline molar ratio of 1:1 to 3:1 is often employed. google.com Careful control is necessary, as the process can yield a mixture of monochlorinated, dichlorinated, and trichlorinated products. google.com

Catalytic systems can significantly enhance the selectivity of chlorination reactions. Lewis acid catalysts are employed to activate the pyridine ring or influence the reaction pathway. For instance, the vapor-phase chlorination of polychlorinated β-picolines can be carried out in the presence of Lewis acid halide catalysts, such as zinc chloride, deposited on an inorganic support. google.com

Palladium-catalyzed C-H halogenation represents another advanced strategy. The pyridinyl group in substrates like S-unprotected aryl pyridyl sulfides can act as a directing group, guiding the halogenation to a specific position. acs.orgnih.govrsc.orgresearchgate.net This palladium-catalyzed oxidative C-H halogenation uses simple halosuccinimides as the halogen source. acs.orgnih.govresearchgate.net A key advantage of this method is its ability to avoid the oxidation of other sensitive functional groups, such as the sulfur atom in pyridyl sulfides, which is a common side reaction under oxidative conditions. acs.orgnih.govresearchgate.netnih.gov This catalytic approach allows for fast and selective C-H functionalization, providing a direct route to the desired halogenated products. acs.orgrsc.orgresearchgate.net

Multi-Step Synthesis Strategies for this compound

A common and well-established route to this compound involves a three-step process starting from 4-methylpyridine. This strategy encompasses oxidation, esterification followed by reduction, and a final chlorination step.

The initial step in this synthetic sequence is the oxidation of 4-methylpyridine (also known as γ-picoline) to 4-picolinic acid (isonicotinic acid). This transformation targets the methyl group on the pyridine ring, converting it into a carboxylic acid functional group. Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) being a classic and effective choice. The reaction is typically carried out in an aqueous medium, and the progress can be monitored by the disappearance of the purple permanganate color. The reaction mechanism involves the attack of the permanganate ion on the methyl group, leading to a series of oxidative steps that ultimately yield the carboxylate, which is then protonated to form the carboxylic acid upon acidic workup.

Another method involves catalytic oxidation, which can be a more environmentally friendly approach. For instance, the use of a catalyst system such as cobalt acetate (B1210297) and manganese acetate with a bromide source in the presence of an oxygen stream can facilitate the oxidation of 4-methylpyridine.

| Oxidizing Agent/Catalyst | Reaction Conditions | Yield |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heating | Moderate to high |

| Cobalt Acetate/Manganese Acetate/Bromide | Acetic acid, oxygen, heating | Good |

The 4-picolinic acid obtained from the oxidation step is then converted to 4-pyridinemethanol (B147518). This is typically a two-step process involving an initial esterification followed by reduction. The carboxylic acid is first esterified, commonly using an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester, such as methyl isonicotinate. This esterification step is crucial as it converts the less reactive carboxylic acid into a more readily reducible ester group.

The resulting ester is then reduced to 4-pyridinemethanol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to alcohols and is frequently used for this purpose. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). An alternative reducing agent that can be used is sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or in specific solvent systems, although it is generally less reactive than LiAlH₄.

| Reaction Step | Reagents | Solvent |

| Esterification | 4-Picolinic Acid, Methanol/Ethanol, H₂SO₄ | Methanol/Ethanol |

| Reduction | Methyl Isonicotinate, Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF |

The final step in this multi-step synthesis is the chlorination of 4-pyridinemethanol to yield this compound. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this conversion. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product and the evolution of sulfur dioxide and hydrogen chloride gases. This reaction is often carried out in a non-polar solvent, and sometimes a base like pyridine is added to neutralize the HCl produced. The use of thionyl chloride is advantageous as the byproducts are gaseous, which simplifies the purification of the final product.

Care must be taken during this step to control the reaction temperature, as excessive heat can lead to the formation of byproducts. One potential side reaction is the formation of a dimeric ether from the starting alcohol.

| Reagent | Solvent | Key Considerations |

| Thionyl Chloride (SOCl₂) | Chloroform, Dichloromethane, or neat | Temperature control is crucial to minimize byproduct formation. |

Alternative Chloromethylation Approaches for Pyridine Systems

Besides the multi-step synthesis from 4-methylpyridine, alternative methods exist for introducing a chloromethyl group onto a pyridine ring. These approaches can be more direct but may have limitations regarding regioselectivity and substrate scope.

Chloromethylation can be achieved by reacting a pyridine derivative with formaldehyde (B43269) and hydrogen chloride. This reaction, a type of electrophilic aromatic substitution, is generally more applicable to activated aromatic systems. For pyridine, which is an electron-deficient ring system, this reaction is not straightforward. However, for certain substituted pyridines, such as 4-chloropyridine, this approach might be feasible under specific conditions. The reaction proceeds through the in situ formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺), which then attacks the pyridine ring. The position of the substitution is directed by the existing substituents on the ring.

Another alternative pathway involves a Friedel-Crafts acylation of a suitable pyridine derivative. This reaction introduces an acyl group (R-C=O) onto the pyridine ring. For instance, reacting pyridine with an acyl chloride in the presence of a Lewis acid catalyst can yield a pyridyl ketone. This ketone can then be reduced to the corresponding alcohol, for example, using sodium borohydride. The resulting alcohol can subsequently be chlorinated using a reagent like thionyl chloride, as described in section 2.2.3, to give the final chloromethylated pyridine derivative. The success of this approach is highly dependent on the reactivity of the starting pyridine derivative towards Friedel-Crafts acylation, which can be challenging due to the deactivating nature of the pyridine ring and the tendency of the nitrogen atom to coordinate with the Lewis acid catalyst.

Industrial-Scale Production and Process Intensification for this compound

The industrial production of this compound has evolved to incorporate process intensification strategies, moving from traditional batch processing to more efficient and safer continuous manufacturing methods. This shift is driven by the need for enhanced safety, improved yield and purity, and reduced environmental impact.

Continuous Flow Reactor Design and Implementation

Modern industrial synthesis of chloromethylpyridines, including this compound, increasingly utilizes continuous flow systems to manage the risks associated with potentially hazardous reactions, such as exothermic chlorination processes. The implementation of continuous flow reactors offers significant advantages over traditional batch reactors. The high surface-area-to-volume ratio in these systems provides superior heat transfer, which is critical for controlling highly exothermic reactions and preventing the formation of hotspots that can lead to byproduct formation and thermal degradation of the product. researchgate.net

Flow reactors, which can range from microreactors to meso-scale and tubular reactors, enable precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netmdpi.comasianpubs.org For instance, in syntheses involving chlorinating agents like thionyl chloride or phosphorus oxychloride, automated and precise reagent delivery within a closed-loop system minimizes operator exposure and ensures optimal stoichiometry. This level of control often leads to higher conversion rates and improved product selectivity. mdpi.comasianpubs.org Industrial processes for analogous compounds have demonstrated that continuous flow systems can achieve high conversion rates (e.g., 95% per pass) with very short residence times, sometimes as low as 30-60 seconds. While specific designs for this compound are proprietary, the principles are drawn from established continuous flow setups used for similar heterocyclic compounds, which may involve packed-bed reactors with heterogeneous catalysts or simple tubular reactors for liquid-phase reactions. mdpi.combeilstein-journals.org

In-Line Analytical Monitoring for Reaction Control

A key component of modern, intensified chemical manufacturing is Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.combruker.com In the continuous flow synthesis of this compound and related compounds, in-line analytical monitoring is crucial for real-time reaction control. researchgate.net

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and chromatographic methods like High-Performance Liquid Chromatography (HPLC) are integrated directly into the flow path. mt.comphenomenex.blog These tools provide continuous data on reactant consumption, the formation of intermediates, and the concentration of the final product. This real-time feedback allows for immediate adjustments to process parameters (e.g., flow rate, temperature), ensuring the reaction remains within its optimal window and that the final product consistently meets predefined quality specifications. mt.comnih.gov This approach eliminates the delays associated with traditional offline sampling and analysis, leading to more efficient process optimization and a reduction in out-of-spec batches. mt.com

Waste Minimization and Reagent Recovery Strategies

Industrial-scale synthesis places a strong emphasis on green chemistry principles, focusing on waste minimization and the efficient use of resources. In the production of chloromethylpyridines, several strategies are employed to reduce the environmental footprint.

One significant approach is the selection of synthetic routes that use less hazardous reagents or generate more benign byproducts. For example, using trichloroisocyanuric acid (TCCA) as a chlorinating agent instead of chlorine gas is considered safer and avoids the need for a neutralization step, thereby preventing the generation of large volumes of wastewater. google.com Similarly, replacing thionyl chloride with cyanuric chloride can be advantageous; the latter produces solid cyanuric acid as a byproduct, which is more manageable than the toxic sulfur dioxide gas evolved from thionyl chloride. mdpi.com

Solvent and reagent recovery are also critical. In multi-step syntheses, solvents from one stage, such as toluene (B28343) or tetrahydrofuran (THF), can be recovered via distillation and recycled for reuse in the process, significantly reducing solvent waste and procurement costs. In processes that use reagents like phosphorus oxychloride, which is common in chlorination reactions, closed-loop systems can be implemented to recover and reuse the unreacted material. google.com Furthermore, some modern processes are designed to run without a solvent, which dramatically increases production capacity and cuts down on energy consumption associated with solvent handling and removal. google.com

Comparative Analysis of Synthetic Routes for this compound

Several synthetic pathways to this compound hydrochloride exist, each with distinct advantages and disadvantages regarding yield, selectivity, cost, and environmental impact.

Evaluation of Yield and Selectivity Across Different Methodologies

The primary methods for synthesizing this compound hydrochloride are the chlorination of 4-pyridinemethanol with thionyl chloride and the chlorination of 4-picoline-N-oxide.

Chlorination of 4-Pyridinemethanol with Thionyl Chloride : This is a widely used and well-documented method. It is the final step in a multi-stage synthesis that typically starts from 4-picoline (4-methylpyridine). google.com The 4-picoline is first oxidized to 4-picolinic acid, which is then esterified and subsequently reduced to 4-pyridinemethanol. The final chlorination step, reacting 4-pyridinemethanol with thionyl chloride (SOCl₂), is known to be highly efficient. google.com Reported yields for this final chlorination step are often high, with laboratory and patent examples showing molar yields between 76% and 80%. google.comprepchem.com A scaled-up process for the analogous 3-chloromethylpyridine hydrochloride using this method reports a yield of 97.0% with high purity. google.com The reaction is generally selective, with the primary product being the desired hydrochloride salt. prepchem.com

Chlorination of 4-Picoline-N-Oxide : This route offers a more direct approach starting from 4-picoline-N-oxide. Using chlorinating agents like triphosgene (B27547) in the presence of an amine base can achieve the side-chain chlorination. tandfonline.com However, this method faces challenges with selectivity. The reaction can produce both the desired this compound and the ring-chlorinated byproduct, 2-chloro-4-methylpyridine. One study reported a yield of 61% for this compound with a selectivity of 80% for the side-chain chlorination over ring chlorination. tandfonline.com Other traditional chlorinating agents like phosphorus oxychloride often yield a mixture of 2- and 4-(chloromethyl)pyridines when reacting with picoline-N-oxides, complicating purification. google.com

Table 1: Comparative Analysis of Yield and Selectivity for this compound Synthesis

| Synthetic Methodology | Starting Material | Key Reagents | Reported Yield | Selectivity Issues | Reference |

|---|---|---|---|---|---|

| Chlorination of Pyridinemethanol | 4-Pyridinemethanol | Thionyl chloride (SOCl₂) | 76-97% | High selectivity for the desired product. | google.comprepchem.comgoogle.com |

| Chlorination of Picoline-N-Oxide | 4-Picoline-N-Oxide | Triphosgene, Diisopropylamine | 61% | Side-chain vs. ring chlorination (80% selectivity reported). | tandfonline.com |

Economic and Environmental Viability of Synthetic Pathways

The economic and environmental feasibility of a synthetic route is determined by factors such as raw material costs, process complexity, energy consumption, and waste generation.

The multi-step synthesis from 4-picoline is well-established for industrial production due to its reproducibility and the relatively low cost of the initial raw material. google.com However, the multiple stages (oxidation, esterification, reduction, chlorination) increase capital and operational costs. The use of reagents like potassium permanganate for oxidation generates significant manganese dioxide (MnO₂) waste. smolecule.com The final chlorination with thionyl chloride is effective but poses environmental challenges due to the liberation of toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which require scrubbing systems. mdpi.comresearchgate.net This not only adds to equipment costs but also generates liquid waste from the scrubbing process.

The route from 4-picoline-N-oxide using triphosgene is shorter but involves more expensive reagents. tandfonline.com While triphosgene is a safer alternative to phosgene (B1210022) gas, it is still a hazardous material that requires careful handling. tandfonline.com However, this pathway can be considered more environmentally benign than those using phosphorus oxychloride or thionyl chloride, as it avoids the generation of inorganic salts and toxic gases. tandfonline.com

From an economic standpoint, a process that simplifies steps and improves the use of raw materials is highly desirable. A patented method for preparing chloromethylpyridine hydrochlorides from the corresponding pyridyl carbinol and thionyl chloride in an inert solvent like toluene highlights improved economics by eliminating the need to first form the hydrochloride salt of the alcohol, thus simplifying the process. google.com Environmentally, the ideal process would minimize the use of hazardous solvents and reagents and reduce the volume of waste. The trend towards solvent-free reactions and the use of solid, more manageable chlorinating agents like TCCA points to the future direction of greener and more cost-effective industrial synthesis. google.comorientjchem.org

Table 2: Economic and Environmental Comparison of Synthetic Pathways

Mechanistic Insights and Reactivity Pathways of 4 Chloromethyl Pyridine

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The presence of a chloromethyl group attached to the pyridine (B92270) ring at the 4-position renders the benzylic carbon highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of both the chlorine atom and the pyridine ring, which polarizes the C-Cl bond and stabilizes the transition state of substitution reactions. The lone pair of electrons on the nitrogen atom in the pyridine ring can also participate in stabilizing the intermediate carbocation in certain reaction pathways.

4-(Chloromethyl)pyridine readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. clockss.org These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group.

The reaction with amines yields the corresponding 4-(aminomethyl)pyridines. For instance, reactions with primary and secondary amines are common synthetic routes to produce more complex pyridine derivatives. nih.gov Similarly, thiols react to form 4-(thiomethyl)pyridine derivatives, and alcohols can be used to synthesize the corresponding ethers. clockss.org These substitution reactions are fundamental in the synthesis of various compounds, including those with potential biological activity. For example, the chloromethyl group's reactivity is harnessed to link pyridine-based ligands to other molecules, such as functionalized activated carbon with amine groups. mdpi.com Unexpectedly high chemoselectivity has been observed in some quinoline (B57606) systems, where a typically poor leaving group is substituted over a better one, highlighting the complex electronic and steric factors at play. clockss.org

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Analogs This table illustrates the versatility of the chloromethyl group in substitution reactions, showcasing different nucleophiles and reaction conditions reported for similar pyridine-containing structures.

| Electrophile Precursor | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-bromo-6-hydroxymethylpyridine | Cyanuric chloride/DMF | 2-bromo-6-chloromethylpyridine | - | mdpi.com |

| 1-(bromomethyl)-4-nitrobenzene | Sodium azide | 1-(azidomethyl)-4-nitrobenzene | 91.21 | polimi.it |

| Benzyl chloride | Sodium azide | Benzyl azide | 44 | polimi.it |

| 2-(chloromethyl)pyridine | Sodium azide | 2-(azidomethyl)pyridine | 82.3 | polimi.it |

| This compound | Sodium azide | 4-(azidomethyl)pyridine | 78.3 | polimi.it |

| Benzyl bromide | Piperidine | N-Benzylpiperidine | Quantitative | polimi.it |

| Benzyl bromide | Morpholine | N-Benzylmorpholine | Quantitative | polimi.it |

The kinetics of nucleophilic substitution reactions involving chloromethylpyridines are influenced by the electronic properties of both the pyridine ring and the nucleophile. niscair.res.in Studies on related systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines, show that electron-withdrawing substituents on the electrophile increase the reaction rate. researchgate.net This is consistent with the S_NAr mechanism, where the attack of the nucleophile is the rate-determining step.

The choice of solvent plays a critical role in the rate of nucleophilic substitution reactions of this compound. Polar aprotic solvents, such as dimethylformamide (DMF), are known to accelerate these reactions. mdpi.com This is because they can solvate the cation but not the anion, leaving the nucleophile more "naked" and reactive. In contrast, protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction. researchgate.net The use of deep eutectic solvents has also been explored as a green alternative medium for these types of substitutions. polimi.it

The structure of the nucleophile also has a significant impact on the reaction rate. Stronger nucleophiles, characterized by higher basicity and polarizability, generally react faster. For instance, kinetic studies on substituted pyridines have shown that electron-donating groups on the pyridine nucleophile increase the reaction rate. researchgate.net The aggregation state of the nucleophilic reagent, which can be influenced by the solvent, can also dictate reactivity and regioselectivity. acs.org

Electrophilic Reactivity of this compound

While the chloromethyl group is the primary site for nucleophilic attack, the molecule as a whole possesses electrophilic character. This is evident in its interactions and further functionalization possibilities.

The chloromethyl group is a potent electrophilic center. solubilityofthings.com The carbon atom of the CH₂Cl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the pyridine ring. ijcrt.org Computational studies, such as molecular electrostatic potential (MEP) analysis, visually confirm the electrophilic nature of this region, often depicted as having a positive potential (blue color), indicating a favorable site for nucleophilic attack. ijcrt.org This inherent electrophilicity is the basis for its utility as a building block in organic synthesis, enabling the introduction of the 4-pyridylmethyl moiety into various molecular scaffolds. mdpi.com

The functionalization of the pyridine ring itself is a complex process governed by the electronic nature of the ring and any existing substituents. The pyridine ring is generally electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. gcwgandhinagar.com Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions (β-positions), as the nitrogen atom deactivates the 2-, 4-, and 6-positions. gcwgandhinagar.com

However, the substituents on the ring can significantly alter this regioselectivity. The chloromethyl group at the 4-position can influence the site of further reactions. For direct alkylation of the pyridine ring, regioselectivity can be a significant challenge. Recent methodologies have been developed to control the site of functionalization. For example, the aggregation state of alkyllithium reagents has been shown to direct alkylation to either the C2 or C4 position. acs.org Another approach involves the use of a temporary blocking group to direct Minisci-type reactions specifically to the C4-position. nih.gov In the case of pyridine N-oxides, the N-oxide moiety activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.

Oxidation and Reduction Reactions of this compound

Transformation to Pyridine Carboxaldehydes and Carboxylic Acids

This compound can be oxidized to produce valuable compounds such as pyridine-4-carboxaldehyde and isonicotinic acid (pyridine-4-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can be used to convert the chloromethyl group directly to a carboxylic acid, yielding isonicotinic acid. google.comguidechem.com This reaction is typically carried out in an aqueous medium. It is important to control the reaction conditions, such as temperature, to avoid over-oxidation and potential side reactions.

The synthesis of pyridine-4-carboxaldehyde from this compound can be achieved through more controlled oxidation methods. One common approach involves the hydrolysis of this compound to 4-pyridinemethanol (B147518), followed by oxidation of the alcohol to the aldehyde. google.comgoogle.com Various oxidizing agents can be employed for this step, including manganese dioxide or Swern oxidation conditions.

| Starting Material | Product | Oxidizing Agent | Reference |

| This compound | Isonicotinic acid | Potassium permanganate | google.comguidechem.com |

| This compound | 4-Pyridinemethanol | NaOH (hydrolysis) | google.com |

| 4-Pyridinemethanol | Pyridine-4-carboxaldehyde | Various | google.com |

Reduction to Methylpyridine Derivatives

The reduction of this compound leads to the formation of 4-methylpyridine (B42270), also known as γ-picoline. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. Other reducing agents, like sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be effective. The reduction of the chloromethyl group provides a route to the corresponding methylpyridine derivative, which is a valuable starting material in various synthetic applications.

Advanced Coupling Reactions Involving this compound

Carbon-Carbon Bond Formation Strategies (e.g., Suzuki-Miyaura Coupling)

This compound serves as a valuable electrophile in carbon-carbon bond-forming reactions, most notably in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the benzylic carbon of the chloromethyl group and an organoboron compound, such as a boronic acid or a boronate ester. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov This methodology provides a powerful tool for the synthesis of a wide range of 4-substituted pyridine derivatives with diverse functionalities. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Arylboronic acid | Pd catalyst + base | 4-Arylmethylpyridine | researchgate.netnih.gov |

| This compound | Vinylboronic acid | Pd catalyst + base | 4-Allylpyridine | researchgate.net |

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can react with alkylating agents to form quaternary pyridinium salts. More commonly, the chloromethyl group acts as an electrophile, reacting with tertiary amines and other nucleophiles to form quaternary ammonium (B1175870) salts. mdpi.comsrce.hr

This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of a tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. mdpi.com The resulting products are quaternary pyridinium salts, which have applications in various fields, including as phase-transfer catalysts and ionic liquids. The quaternization reaction is influenced by the nature of the tertiary amine and the reaction conditions, such as solvent and temperature. srce.hrcdnsciencepub.com The formation of these salts enhances the reactivity of the pyridine ring towards nucleophilic attack. google.com

Mechanistic Studies on Rearomatization and Protodeboronation in Pyridine Alkylation

In the context of pyridine alkylation, particularly C4-alkylation, the processes of rearomatization and protodeboronation are critical steps that dictate the final product distribution. Mechanistic studies have shed light on the intricate pathways involved, highlighting the role of various intermediates and reagents.

A proposed mechanism for the rearomatization and protodeboronation steps in a C4-alkylation pathway of pyridine is illustrated in Scheme 3c of a study by Li, et al. acs.org The process begins with the release of lithium hydride (LiH) from an intermediate, leading to the formation of a 4-(picolyl)boronate ester. acs.org The subsequent activation of the boronate pinacol (B44631) (Bpin) group by a residual α-borylcarbanion is thought to generate a boron-ate complex. acs.org

The liberation of a 1,1-diborylalkane from this complex can then form a C4-benzyl anion, which may exist in equilibrium with another intermediate. acs.org The final step involves the protonation of either of these intermediates by a proton source, such as water, to yield the C4-alkylated pyridine. acs.org

Experimental findings indicate that the structure of alkyllithium reagents plays a crucial role in directing the regioselectivity of the alkylation. acs.org Specifically, tetrameric clusters of alkyllithium have been found to favor C4-alkylation, while dimeric clusters preferentially lead to C2-alkylation. acs.org This control over regioselectivity allows for the versatile and site-selective functionalization of the pyridine ring. acs.org

An optimization study for the regiodivergent alkylation of pyridine using a 1,1-diborylalkane activated by an alkyllithium reagent demonstrated that the choice of alkyllithium is critical. When methyllithium (B1224462) (MeLi) was used, the C4-alkylated pyridine was the major product. acs.org

Table 1: Optimization of Reagents in Pyridine Alkylation

| Entry | Alkyllithium Reagent | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyllithium (MeLi) | THF | 80 | C4-alkylated pyridine | 53 |

| 2 | - | - | - | C2-isomer | 3 |

Data sourced from a 2025 study on regiodivergent alkylation of pyridines. acs.org

Strategic Applications of 4 Chloromethyl Pyridine in Advanced Organic Synthesis

Building Block in Complex Heterocyclic Compound Synthesis

The structure of 4-(chloromethyl)pyridine makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. cymitquimica.com The pyridine (B92270) ring is a common motif in natural products and pharmaceuticals, and the reactive chloromethyl group provides a convenient handle for introducing this moiety into larger, more complex structures. mdpi.combeilstein-journals.org

This compound serves as a precursor in the creation of a wide array of substituted pyridine derivatives. mdpi.comnih.gov The chlorine atom can be displaced by a range of nucleophiles, allowing for the introduction of various functional groups at the 4-position of the pyridine ring. cymitquimica.com This strategy is employed in the synthesis of compounds with potential applications in medicinal chemistry, such as antagonists for chemokine receptors like CXCR4, which are implicated in diseases such as HIV, inflammatory disorders, and cancer. nih.govnih.gov For instance, reductive amination of pyridine-2,6-dicarbaldehyde with various anilines, catalyzed by zinc chloride and reduced with sodium cyanoborohydride, has been used to generate a library of pyridine derivatives. nih.gov

A variety of synthetic methods are employed to create diverse pyridine derivatives. These include the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849), and the Guareschi–Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.orgyoutube.com Additionally, modern cross-coupling reactions, such as the Suzuki coupling of bromopyridines with arylboronic acids, provide efficient routes to heterobiaryl compounds. organic-chemistry.org

The table below showcases examples of advanced pyridine derivatives synthesized using various methods.

| Starting Material(s) | Reagents and Conditions | Product | Application/Significance |

| Pyridine-2,6-dicarbaldehyde, Aniline | ZnCl₂, NaBH₃CN, Methanol (B129727) | N,N'-(pyridine-2,6-diylbis(methylene))dianiline | Potential CXCR4 antagonist nih.gov |

| β-Ketoester, Aldehyde, Ammonia | Condensation | Dihydropyridine | Intermediate for various pyridine derivatives youtube.com |

| Cyanoacetamide, 1,3-Diketone | Condensation | 2-Pyridone | Building block for pharmaceuticals beilstein-journals.org |

| Bromopyridine, Arylboronic acid | Pd catalyst | Heterobiaryl pyridine | Important structural motif in medicinal chemistry organic-chemistry.org |

This compound and its derivatives are instrumental in the construction of fused heterocyclic systems, where the pyridine ring is annulated with another ring system. These fused structures are prevalent in many biologically active molecules. One common strategy involves the intramolecular cyclization of a pyridine derivative bearing a suitable functional group. For example, a pyridine with a pendant nucleophile and electrophile can undergo cyclization to form a bicyclic system. researchgate.net

The synthesis of pyrazolo[3,4-b]pyridines, for instance, can be achieved through a one-pot reaction of 5-azido-1-phenylpyrazole-4-carbaldehydes with various ketones in the presence of ethanolic potassium hydroxide. semanticscholar.org Another example is the synthesis of furo[2,3-b]pyridines, which can be initiated by the alkylation of a 2-oxo-pyridine-3-carbonitrile with ethyl bromoacetate, followed by Thorpe-Ziegler cyclization. researchgate.net

The following table provides examples of fused heterocyclic systems synthesized from pyridine precursors.

| Pyridine Precursor | Reaction | Fused Heterocyclic System |

| 5-Azido-1-phenylpyrazole-4-carbaldehyde | Condensation with ketones | Pyrazolo[3,4-b]pyridine semanticscholar.org |

| 2-Oxo-pyridine-3-carbonitrile | Alkylation and cyclization | Furo[2,3-b]pyridine researchgate.net |

| 3-Substituted-(5-amino-1H-pyrazol-1-yl)benzenesulfonamide | Reaction with trifluoromethyl-β-diketone | Pyrazolo[3,4-b]pyridine mdpi.com |

Protecting Group Chemistry Employing 4-Picolyl Esters

The 4-picolyl group, introduced via this compound, serves as a valuable protecting group for carboxylic acids, particularly in the field of peptide synthesis. publish.csiro.aupublish.csiro.au The basicity of the pyridine nitrogen allows for easy separation of the protected peptide from byproducts by acid washing or ion-exchange chromatography. publish.csiro.aupublish.csiro.au

The removal of the 4-picolyl protecting group can be achieved under various conditions, offering flexibility in the synthetic strategy. researchgate.net Common cleavage methods include:

Catalytic Hydrogenation: The picolyl ester can be cleaved by hydrogenation over a palladium catalyst. rsc.orgresearchgate.net

Electrolytic Reduction: This method offers a mild alternative for deprotection. researchgate.net

Chemical Reduction: Reagents like sodium in liquid ammonia can effectively remove the picolyl group. researchgate.net

Metal-Mediated Cleavage: More recently, mild and selective methods using metal salts have been developed. For instance, catalytic amounts of ferric chloride or copper(II) acetate (B1210297) can efficiently cleave the picolyl ester. nih.gov The proposed mechanism involves the coordination of the metal ion to both the carbonyl oxygen and the pyridine nitrogen, which activates the carbonyl group for nucleophilic attack by a solvent like methanol. nih.gov Another mild method utilizes magnesium in methanol or water. researchgate.net

Photochemical Cleavage: The 4-picolyl group can also be removed photochemically in the presence of a suitable sensitizer. acs.org

The choice of cleavage method depends on the other functional groups present in the molecule, allowing for orthogonal protection strategies.

Immobilization Strategies using this compound Functionalization

The reactive nature of this compound makes it a useful linker for immobilizing molecules onto solid supports. mdpi.commdpi.com This is a crucial technique in various fields, including solid-phase synthesis, catalysis, and the development of functional materials. The chloromethyl group can react with nucleophilic sites on a solid support, such as amine or hydroxyl groups, to form a stable covalent bond. mdpi.com

This immobilization strategy has been used to tether pyridine-based ligands to supports like amine-functionalized activated carbon. mdpi.com These immobilized ligands can then chelate metal ions, creating supported catalysts for various chemical transformations. The ability to immobilize catalysts simplifies their separation from the reaction mixture, allowing for easy recovery and reuse, which is a key principle of green chemistry. researchgate.net Furthermore, this compound derivatives have been used to initiate polymerizations, leading to polymers with a terminal pyridine group that can be used for further functionalization or immobilization. mdpi.com

Linkage to Solid Supports for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a cornerstone of green chemistry, offering simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow processes. This compound and its derivatives serve as critical linkers for anchoring metal complexes and organic catalysts to a variety of insoluble matrices, thereby converting them into recyclable heterogeneous catalysts. rsc.org

The process typically involves the reaction of the electrophilic chloromethyl group with a nucleophilic site on the solid support. A wide range of materials has been employed for this purpose, including polymers, silica (B1680970), and magnetic nanoparticles.

Polymer Supports: Polystyrene resins, often functionalized with amine or pyridine groups, are frequently used. nih.govresearchgate.netacs.org For instance, highly cross-linked polystyrene resins with pyridine attachments can effectively immobilize dirhodium tetraprolinate catalysts. nih.gov This immobilization is achieved through a combination of ligand coordination and encapsulation, resulting in robust catalysts for reactions like asymmetric cyclopropanation that can be recycled multiple times with minimal loss of enantioselectivity. nih.gov Similarly, a polystyrene 2-(aminomethyl)pyridine supported molybdenum(VI) complex has been prepared and used for the epoxidation of alkenes. researchgate.netstrath.ac.uk

Magnetic Nanoparticles: Superparamagnetic nanoparticles, such as maghemite (γ-Fe₂O₃), are particularly attractive supports because they allow for the effortless separation of the catalyst from the reaction mixture using an external magnetic field. rsc.orgmdpi.comorgchemres.org A palladium-pyridine complex immobilized on γ-Fe₂O₃ magnetic nanoparticles has been synthesized, demonstrating high efficiency in Heck, Suzuki, and Sonogashira coupling reactions. orgchemres.org The synthesis involves grafting mercaptopropyl groups onto the nanoparticles, followed by reaction with 3-(chloromethyl)pyridine (B1204626) hydrochloride to attach the pyridine ligand, which then coordinates with palladium. orgchemres.org This catalyst proved to be magnetically recoverable and reusable over several cycles without a significant drop in activity. rsc.orgorgchemres.org

Silica Supports: Functionalized silica is another common solid support. Chiral ligands can be anchored to silica and have been shown to be effective in various catalytic transformations. d-nb.info

The primary advantage of using these solid-supported catalysts is the ease of recovery and reuse, which reduces costs and minimizes contamination of the final product with toxic or expensive metals. rsc.orgorgchemres.org

| Solid Support | Catalytic Species/Ligand | Application | Reference |

|---|---|---|---|

| Polystyrene | Dirhodium tetraprolinate | Asymmetric cyclopropanation | nih.gov |

| γ-Fe₂O₃ (Magnetic Nanoparticles) | Palladium-pyridine complex | Heck, Suzuki, Sonogashira reactions | orgchemres.org |

| Polystyrene 2-(aminomethyl)pyridine | Molybdenum(VI) complex | Alkene epoxidation | researchgate.netstrath.ac.uk |

| Silica | Ruthenium-PNP pincer complex | Ester hydrogenation | d-nb.info |

Functionalization of Carbon Surfaces for Biomimetic Ligands

The creation of catalysts that mimic the structure and function of metalloenzymes is a major goal in chemical research. This compound is instrumental in this field, particularly for tethering biomimetic ligand scaffolds to carbon surfaces. mdpi.com This approach aims to combine the high efficiency and selectivity of biological catalysts with the robustness and recyclability of heterogeneous systems. mdpi.comresearchgate.net

Pyridine-based ligands are excellent mimics for the histidine residues that coordinate to metal ions in the active sites of many non-heme iron and copper-containing enzymes. mdpi.com To create a heterogeneous biomimetic catalyst, these ligand scaffolds are attached to a solid support, with activated carbon being a common choice due to its high surface area and chemical stability.

The key chemical transformation involves the reaction between the electrophilic chloromethyl group of a pyridine derivative and nucleophilic amine groups that have been previously introduced onto the surface of activated carbon. mdpi.com This substitution reaction forms a stable covalent bond, securely anchoring the ligand to the carbon support. Once the ligand is immobilized, it can be chelated with a transition metal ion, such as iron or copper, to form the final biomimetic catalyst. mdpi.com

These carbon-supported systems are designed to model the active sites of enzymes like copper-containing oxygenases or non-heme iron enzymes, which catalyze challenging oxidation reactions, including the activation of C-H bonds. mdpi.com The solid support not only facilitates catalyst recovery but can also influence the activity and selectivity of the catalytic metal center. The ability to functionalize the pyridine ring further, for instance with bromo-substituents, allows for post-tethering modifications, providing a flexible platform for tuning the properties of the primary coordination sphere around the metal ion. mdpi.com

| Component | Function/Description | Reference |

|---|---|---|

| This compound derivative | Electrophilic linker for surface attachment | mdpi.com |

| Amine-functionalized activated carbon | Nucleophilic solid support for ligand immobilization | mdpi.com |

| Pyridine-based multidentate ligand | Mimics histidine residues in metalloenzyme active sites | mdpi.comresearchgate.net |

| Transition Metal Ion (e.g., Fe, Cu) | The catalytic center for biomimetic reactions | mdpi.com |

Translational Research: 4 Chloromethyl Pyridine in Medicinal Chemistry and Agrochemical Development

Intermediate in Pharmaceutical and Agrochemical Synthesis

As a readily available and reactive chemical entity, 4-(Chloromethyl)pyridine is a key starting material or intermediate in multi-step synthetic pathways that lead to a wide array of commercially significant products. guidechem.comlookchem.com Its role is fundamental in introducing the 4-pyridylmethyl moiety into larger molecular scaffolds.

In medicinal chemistry, this compound is an important raw material for the synthesis of various APIs. guidechem.com It serves as a precursor in the creation of diverse biologically active molecules, including nicotinamide (B372718) analogs and ion channel modulators. guidechem.com The compound's reactivity allows it to participate in a range of chemical reactions necessary to build complex drug structures.

One notable application is in peptide synthesis, where it is used as a reagent for the protection of the carboxyl termini of peptides as 4-picolyl esters. lookchem.comdiscofinechem.com This creates a "polar handle" that simplifies the separation and purification of the synthesized peptide, a crucial step in the development of peptide-based therapeutics. lookchem.comdiscofinechem.com

Table 1: Applications of this compound in API Development

| Application Area | Role of this compound | Example Molecular Class |

| General Pharmaceutical Synthesis | Versatile intermediate and building block | Nicotinamide Analogs, Ion Channel Modulators |

| Peptide Synthesis | Reagent for protecting carboxyl groups | 4-Picolyl Esters of Peptides |

The pyridine (B92270) structural motif is a core component of many modern agrochemicals, which are designed for high efficacy and low toxicity. agropages.com this compound is an important industrial intermediate for the production of various agricultural chemicals, including pesticides, herbicides, and sterilants. guidechem.comgoogle.com It acts as a foundational building block, enabling the synthesis of complex active ingredients for crop protection. guidechem.com The development of pyridine-containing pesticides is a significant and rapidly advancing area in the agrochemical industry. agropages.com For instance, derivatives of chloromethylpyridines are used as starting materials in the multi-step synthesis of novel compounds with demonstrated herbicidal activity. researchgate.netsioc-journal.cn

Table 2: Agrochemical Applications of this compound

| Agrochemical Category | Function of this compound |

| Pesticides | Key intermediate in the synthesis of active ingredients. guidechem.comgoogle.com |

| Herbicides | Building block for molecules with herbicidal properties. guidechem.comgoogle.comresearchgate.net |

| Sterilants | Used in the manufacturing process of sterilant compounds. google.com |

Design and Synthesis of Pyridine-Based Bioactive Molecules

The inherent chemical properties of the pyridine ring make it a valuable pharmacophore in drug design. This compound provides a direct route to incorporate this important heterocyclic system into novel molecular structures, allowing for extensive derivatization to optimize biological activity.

Pyridine derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov The synthesis of novel pyridine-based agents often involves the derivatization of the core pyridine ring to enhance potency and target specificity. researchgate.net For example, new series of pyridine derivatives have been synthesized and shown to significantly inhibit inflammatory markers like nitric oxide (NO) in macrophage cell lines. nih.gov Similarly, various synthetic pathways leading to pyridine-containing compounds have yielded molecules with promising activity against bacterial and fungal strains. nih.gov this compound serves as a key reagent to introduce the pyridylmethyl group, which can then be elaborated into these more complex, biologically active structures.

Table 3: Comparison of Phenyl and Pyridyl Rings in Bioisosteric Replacement

| Property | Phenyl Ring | Pyridine Ring | Implication in Drug Design |

| Polarity | Non-polar | Polar | Can improve aqueous solubility. |

| Hydrogen Bonding | Can act as a weak H-bond acceptor (π system) | Nitrogen atom is a strong H-bond acceptor | Introduces a key interaction point with the biological target. |

| Aromaticity | Aromatic | Aromatic | Conserves the flat, rigid structure. |

| Metabolism | Susceptible to oxidation (hydroxylation) | Can alter metabolic pathways, potentially improving stability. | Can be used to address metabolic liabilities. |

The pyridine nucleus is a common feature in many enzyme inhibitors. The strategic placement of the nitrogen atom within the ring can be crucial for binding to an enzyme's active site. nih.gov Derivatization of the pyridine scaffold allows for the fine-tuning of inhibitory activity. For instance, studies on cysteine protease inhibitors have shown that the position of the nitrogen atom in isomeric cyanopyridines dramatically alters their inhibitory potency, highlighting the importance of precise structural design. nih.gov By providing a means to attach a pyridine ring at a specific position, this compound enables the synthesis of targeted enzyme inhibitors. This approach has been used to develop potential inhibitors for enzymes such as glucosamine-6-phosphate synthase, a target for bactericides. researchgate.net

Structure-Activity Relationship Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the fields of medicinal chemistry and agrochemical development. These investigations systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological activity or chemical reactivity. For derivatives of this compound, SAR studies provide crucial insights into optimizing properties such as potency, selectivity, and application-specific efficacy.

The reactivity and utility of this compound derivatives can be precisely controlled by modifying the substituents on the pyridine ring. The electronic properties of these substituents directly influence the reactivity of the molecule. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the pyridine ring, while electron-donating groups can increase its nucleophilicity. nih.gov The impact of these modifications is a key consideration in designing molecules for specific applications in both medicine and agriculture. agropages.comresearchgate.net

In medicinal chemistry, SAR studies on 4-pyridine derivatives have been instrumental in developing potent and selective therapeutic agents. A notable example is the exploration of 4-pyridine derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. Research has shown that the type and position of substituents dramatically affect the compound's potency and activity. For example, the introduction of an alkoxy group at the 3-position of the pyridine ring was found to significantly enhance potency. nih.gov Conversely, replacing this group with a chloro or dimethyl substituent led to a loss of high potency. nih.gov These studies demonstrate that subtle changes to the molecular scaffold can lead to significant differences in biological outcomes, guiding the design of more effective drug candidates. nih.gov

The following table summarizes the structure-activity relationship findings for a series of 4-pyridine derivatives targeting PPARγ, illustrating the impact of substituent modifications on their in vitro potency. nih.gov

| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | In Vitro Potency (EC₅₀, nM) | Activity Type |

| 2a | Methyl | H | >10000 | Low Potency |

| 2b | Ethyl | H | 1800 | Moderate Potency |

| 2c | Methoxy | H | 188 | High Potency |

| 2d | Ethoxy | H | 182 | High Potency |

| 2e | Chloro | H | >10000 | Low Potency |

| 2f | H | Methyl | >10000 | Low Potency |

| 2g | Methoxy | Methyl | 102 | Very High Potency |

| Data derived from studies on PPARγ agonists. nih.gov |

In the field of agrochemicals, pyridine-based compounds are crucial for developing pesticides with high efficacy and low toxicity. agropages.comresearchgate.net Methylpyridine derivatives, including those originating from 4-methylpyridine (B42270), serve as key intermediates for a new generation of agrochemical products. agropages.com The addition of specific substituents, such as trifluoromethyl groups, is a common strategy to enhance the biological activity of these compounds. nih.gov For example, 2-chloro-4-trifluoromethyl pyridine is an important intermediate used to produce herbicides like aminopyralid (B1667105) and insecticides like flonicamid. agropages.com The specific substitution pattern on the pyridine ring is a critical determinant of the resulting pesticide's spectrum of activity and crop selectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery and agrochemical research, docking is used to predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein. This method provides critical insights into the molecular interactions driving the biological activity observed in SAR studies. ijcrt.orgnih.gov

By simulating the binding process, molecular docking can help rationalize experimental SAR data. For instance, if a particular substituent leads to a significant increase in potency, docking studies can reveal that this group forms a new hydrogen bond or favorable hydrophobic interaction with the protein target. mdpi.comnih.gov In the development of PPARγ agonists, understanding the binding mode of 4-pyridine derivatives within the receptor's ligand-binding domain (LBD) is essential. nih.gov Computational studies, often complemented by X-ray crystallography, can visualize how the molecule fits into the binding pocket and which amino acid residues it interacts with. nih.gov This knowledge allows researchers to design new derivatives with modifications aimed at optimizing these interactions for improved affinity and selectivity.

Docking studies are also employed to predict the activity of novel compounds before they are synthesized, saving time and resources. nih.gov For example, a library of virtual this compound derivatives with various substituents can be docked into a target protein's active site. The results, often scored based on binding energy, help prioritize which compounds are most likely to be active and should be synthesized for experimental testing. This predictive power is a cornerstone of modern rational drug design and is increasingly applied in the development of new pesticides. nih.govnih.gov

Computational and Theoretical Investigations of 4 Chloromethyl Pyridine Reactivity

Density Functional Theory (DFT) for Reaction Pathway Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and reactivity of molecules like 4-(chloromethyl)pyridine. A computational study on 4-chloromethyl pyridine (B92270) hydrochloride utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its structural and electronic properties. ijcrt.org Such calculations are foundational for predicting reaction pathways, as they provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, all of which govern its chemical behavior.

The distribution of atomic charges, for instance, can indicate sites susceptible to nucleophilic or electrophilic attack. In the case of 4-chloromethyl pyridine hydrochloride, Mulliken Population Analysis (MPA) and Natural Atomic Charges (NAC) have been calculated. ijcrt.org For example, the carbon atom of the chloromethyl group (C11) exhibits a significant positive natural atomic charge (0.465223), highlighting its electrophilic nature and susceptibility to nucleophilic attack, which is the primary mode of reaction for this compound. ijcrt.org

A key aspect of predicting reaction pathways is the identification and characterization of transition states. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.orglibretexts.org Computational methods, particularly DFT, are employed to locate these transition state structures and calculate their energies. mit.edu

For a typical SN2 reaction involving this compound, where a nucleophile attacks the methylene (B1212753) carbon and displaces the chloride ion, DFT calculations can model the entire reaction coordinate. This involves mapping the potential energy of the system as the nucleophile approaches the substrate and the leaving group departs. The highest point on this energy profile corresponds to the transition state, and its structure and energy are critical for determining the reaction's activation energy and, consequently, its rate. While specific transition state calculations for reactions of this compound are not extensively detailed in the available literature, the methodology is well-established for similar SN2 reactions. libretexts.org The process involves optimizing the geometry of the transition state, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.org

Computational methods are also invaluable for predicting the regioselectivity and stereoselectivity of reactions. For substituted pyridines, the position of functionalization is a critical aspect of synthesis. DFT calculations can be used to assess the relative energies of different reaction pathways leading to various regioisomers. nih.govmdpi.comresearchgate.net

In the context of this compound, reactions could potentially involve the pyridine ring in addition to the chloromethyl group. By calculating the activation energies for nucleophilic attack at different positions on the pyridine ring versus the chloromethyl carbon, the preferred reaction site can be predicted. The higher positive charge on the methylene carbon of the chloromethyl group strongly suggests that nucleophilic substitution will preferentially occur at this position. ijcrt.org

Stereoselectivity, which is relevant when chiral centers are formed or involved, can also be assessed computationally. By calculating the energies of diastereomeric transition states, the preferred stereochemical outcome of a reaction can be predicted. For reactions of this compound that might generate a stereocenter, DFT calculations could model the different approaches of a chiral nucleophile or the reaction in a chiral environment to determine the most likely stereoisomer to be formed.

Molecular Modeling of Intermediates and Reaction Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of this compound reactivity, molecular modeling is crucial for understanding the structure and stability of reaction intermediates and complexes.

Furthermore, if a reaction proceeds through a stepwise mechanism, such as an SN1 pathway, the structure and stability of the carbocation intermediate become critical. For this compound, the formation of a pyridyl-stabilized carbocation at the methylene position could be a possibility under certain conditions. Computational modeling can provide detailed information about the geometry, charge distribution, and stability of such an intermediate.

Investigation of Solvent Effects on Reaction Mechanisms via Computational Methods

Solvent plays a crucial role in the kinetics and thermodynamics of chemical reactions, and computational methods are essential for understanding these effects. wikipedia.orgnih.gov Two primary approaches are used to model solvent effects: implicit and explicit solvent models. diva-portal.orgrutgers.edunih.gov

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and the energies of reactants, transition states, and products. For reactions involving charged species, like the SN2 reaction of this compound with an anionic nucleophile, the stabilization of charges by the solvent continuum is a dominant factor.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. wikipedia.org This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be particularly important in the first solvation shell. Molecular dynamics (MD) simulations with explicit solvent can provide insights into the dynamic nature of the solvation shell around the reactants and the transition state. Hybrid models that combine a small number of explicit solvent molecules with a continuum model for the bulk solvent offer a balance between accuracy and computational cost. wikipedia.org

For the reactions of this compound, computational studies incorporating solvent effects would be crucial for accurately predicting reaction rates and mechanisms in different media. For example, the rate of an SN2 reaction is known to be highly dependent on the polarity of the solvent, and computational models can quantify this dependence by calculating the free energy of activation in various simulated solvent environments.

Emerging Research Avenues and Future Perspectives for 4 Chloromethyl Pyridine

Green Chemistry Approaches in 4-(Chloromethyl)pyridine Synthesis

Traditional synthetic routes to pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents. ijarsct.co.in Consequently, the development of environmentally benign synthetic methods is a key focus of contemporary research. nih.govresearchgate.net Green chemistry approaches for the synthesis of this compound and its precursors are being explored to minimize environmental impact and improve efficiency.

Key green chemistry strategies applicable to pyridine derivative synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov

Eco-Friendly Solvents and Catalysts: The use of greener solvents, such as water or ionic liquids, and the development of recoverable and reusable catalysts are central to sustainable synthesis. nih.govresearchgate.net

Multicomponent One-Pot Reactions: These reactions improve atom economy by combining multiple synthetic steps into a single operation, reducing waste and energy consumption. researchgate.netacs.org

A recent study highlighted a greener chemistry approach for the synthesis of a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, which improves productivity and reduces solvent use by not isolating intermediates. bohrium.com Such principles are being actively investigated for adaptation to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to faster reaction rates and higher yields. acs.org | Reduced synthesis time for precursor molecules; potential for higher purity products. |

| Use of Green Catalysts | Employs catalysts that are non-toxic, recyclable, and highly efficient. nih.gov | Minimized hazardous waste; potential for cost savings through catalyst reuse. |

| Solvent-Free or Eco-Friendly Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water. ijarsct.co.in | Significant reduction in volatile organic compound (VOC) emissions; simplified product purification. |

| One-Pot Multicomponent Reactions | Combining several reaction steps in a single vessel without isolating intermediates. researchgate.net | Increased efficiency; reduced waste generation and energy consumption. |

Integration into Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. mdpi.com The application of flow chemistry to the synthesis of pyridine derivatives is a rapidly growing area of research. organic-chemistry.orgresearchgate.net

For instance, a continuous flow microreactor has been successfully used for the N-oxidation of pyridine derivatives, a key step in the synthesis of many functionalized pyridines. organic-chemistry.orgresearchgate.net This method utilizes a packed-bed microreactor and provides high yields and excellent catalyst stability over extended periods of continuous operation. organic-chemistry.org Similarly, a two-step continuous flow synthesis for 4-nitropyridine (B72724) has been developed, which minimizes the accumulation of potentially explosive intermediates, thereby enhancing safety for large-scale production. researchgate.net These established protocols can be adapted for the synthesis of precursors to this compound, paving the way for more efficient and safer industrial production. acs.org

| Flow Chemistry Application | Key Findings | Relevance to this compound |

|---|---|---|

| N-Oxidation of Pyridine Derivatives | Achieved up to 99% yield with significantly shorter reaction times compared to batch reactions using a continuous flow microreactor. organic-chemistry.org | Enables safer and more efficient synthesis of pyridine N-oxide precursors. |

| Synthesis of 2-Hydroxypyridine-N-oxide | A fully continuous flow process was designed and scaled up, demonstrating the industrial viability of this technology. acs.org | Provides a model for developing a continuous flow synthesis of 4-(hydroxymethyl)pyridine, a direct precursor. |

| Synthesis of 4-Nitropyridine | A two-step continuous flow method was developed to safely scale up the production of 4-nitropyridine with high yield and selectivity. researchgate.net | Demonstrates the potential for safe, large-scale production of key pyridine intermediates. |

Exploration of Novel Catalytic Transformations Involving this compound

The functionalization of the pyridine ring through catalytic C-H activation is a powerful tool in modern organic synthesis. rsc.org This approach allows for the direct introduction of new functional groups onto the pyridine core, bypassing the need for pre-functionalized starting materials. acs.orgthieme-connect.com Transition-metal catalysis, in particular, has emerged as a highly effective strategy for the selective functionalization of pyridine C-H bonds. beilstein-journals.org

Recent advances have demonstrated the ability to selectively target different positions on the pyridine ring. For example, nickel/Lewis acid catalysis can achieve C-2 selective alkenylation of pyridines. acs.org Other catalytic systems have been developed for C-3 and C-4 selective functionalization. beilstein-journals.orgnih.gov These novel catalytic methods open up new possibilities for derivatizing this compound, allowing for the synthesis of a wide array of novel compounds with potentially interesting biological or material properties. The chloromethyl group can serve as a handle for further modifications after the pyridine ring has been functionalized.

Development of Advanced Materials via this compound as a Monomer or Precursor

The incorporation of pyridine units into polymers can impart unique properties, such as altered photophysical characteristics and the ability to coordinate with metal ions. mit.edu While the direct polymerization of this compound is not extensively documented, its structure makes it a promising candidate as a monomer or a precursor for functional polymers.

The chloromethyl group is highly reactive and can be used to graft pyridine moieties onto existing polymer backbones or to initiate polymerization. For example, the related compound 4-chloromethyl styrene (B11656) is widely used in the synthesis of functional polymers through free radical polymerization. derpharmachemica.com By analogy, this compound could be used to create novel polymers with applications in areas such as:

Coordination Polymers: The pyridine nitrogen can coordinate with metal ions to form coordination polymers and networks with interesting structural and functional properties. nih.gov

Functional Materials: Pyridine-containing polymers are being investigated for their use in electronic and optical materials. mit.edu

Heterogeneous Catalysis: Immobilizing catalytic species onto a polymer backbone containing pyridine units can lead to the development of recyclable and robust heterogeneous catalysts.

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)pyridine, and how do reaction conditions influence product purity?